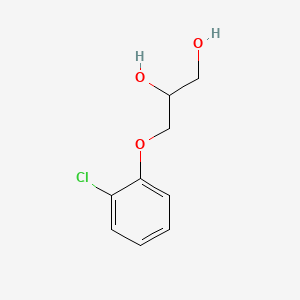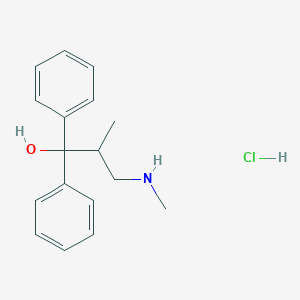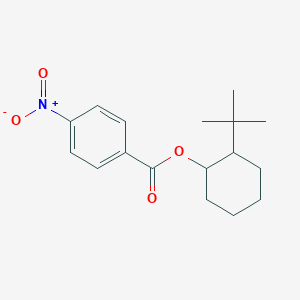
(4-Phenoxyphenyl)phenylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Phenoxyphenyl)phenylsilane is an organosilicon compound with the molecular formula C18H16OSi It is characterized by the presence of a phenoxy group attached to a phenylsilane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Phenoxyphenyl)phenylsilane typically involves the reaction of phenylsilane with 4-bromophenol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like toluene under reflux conditions. The general reaction scheme is as follows:
PhSiH3+BrC6H4OPh→PhSi(C6H4OPh)3
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions
(4-Phenoxyphenyl)phenylsilane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the phenoxy group to a phenyl group.
Substitution: The phenoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium alkoxides or amines are employed in substitution reactions.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Phenyl-substituted silanes.
Substitution: Various substituted phenylsilanes depending on the nucleophile used.
Scientific Research Applications
(4-Phenoxyphenyl)phenylsilane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organosilicon compounds.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Medicine: Explored for its potential in developing new pharmaceuticals, particularly in the field of oncology.
Industry: Utilized in the production of specialty polymers and materials with unique properties.
Mechanism of Action
The mechanism of action of (4-Phenoxyphenyl)phenylsilane involves its interaction with various molecular targets. In biological systems, it can form stable complexes with proteins and other biomolecules, potentially altering their function. The phenoxy group allows for specific interactions with aromatic amino acids, while the silicon atom can engage in unique bonding interactions.
Comparison with Similar Compounds
Similar Compounds
Methyl(4-phenoxyphenyl)phenylsilane: Similar structure but with a methyl group attached to the silicon atom.
Dimethylthis compound: Contains two methyl groups attached to the silicon atom.
(4-Chlorophenyl)phenylsilane: Similar structure with a chlorine atom instead of a phenoxy group.
Uniqueness
This compound is unique due to the presence of the phenoxy group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications where specific interactions with aromatic systems are desired.
Properties
CAS No. |
18544-13-3 |
|---|---|
Molecular Formula |
C18H16OSi |
Molecular Weight |
276.4 g/mol |
IUPAC Name |
(4-phenoxyphenyl)-phenylsilane |
InChI |
InChI=1S/C18H16OSi/c1-3-7-15(8-4-1)19-16-11-13-18(14-12-16)20-17-9-5-2-6-10-17/h1-14H,20H2 |
InChI Key |
PIQNJTSZTMNLGC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)[SiH2]C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-(9-Anthrylmethylene)-2-[(4-hydroxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B11942766.png)

![2-Nitrobenzaldehyde {6-oxo-3-[4-(pentyloxy)phenyl]-1,6-dihydro-4-pyridazinyl}hydrazone](/img/structure/B11942783.png)
![2-[2-(3-chlorophenoxy)propanoyl]-N-ethylhydrazinecarbothioamide](/img/structure/B11942789.png)


![4-nitrophenyl (2S)-3-[4-(benzyloxy)phenyl]-2-[(tert-butoxycarbonyl)amino]propanoate](/img/structure/B11942799.png)





